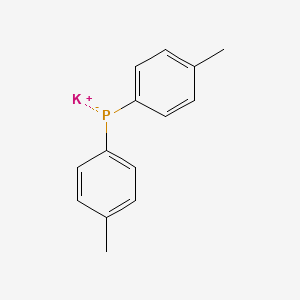
Potassium di-p-tolylphosphanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium di-p-tolylphosphanide is an organophosphorus compound that features a phosphorus atom bonded to two p-tolyl groups and a potassium ion. This compound is part of the broader class of tertiary phosphines, which are known for their significant roles in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium di-p-tolylphosphanide can be synthesized through the reaction of p-tolylphosphine with potassium metal. The reaction typically involves the cleavage of P–C bonds by potassium, resulting in the formation of the phosphide precursor . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more controlled environments to ensure the purity and yield of the compound.
化学反应分析
Types of Reactions
Potassium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
科学研究应用
Potassium di-p-tolylphosphanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of potassium di-p-tolylphosphanide involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable bonds and facilitate the formation of new compounds .
相似化合物的比较
Similar Compounds
- Potassium diphenylphosphide
- Sodium di-p-tolylphosphanide
- Lithium di-p-tolylphosphanide
Uniqueness
Potassium di-p-tolylphosphanide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its potassium ion provides unique solubility and reactivity characteristics that are different from its sodium and lithium counterparts .
属性
分子式 |
C14H14KP |
|---|---|
分子量 |
252.33 g/mol |
IUPAC 名称 |
potassium;bis(4-methylphenyl)phosphanide |
InChI |
InChI=1S/C14H14P.K/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 |
InChI 键 |
OOZDQZRYPDLYTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


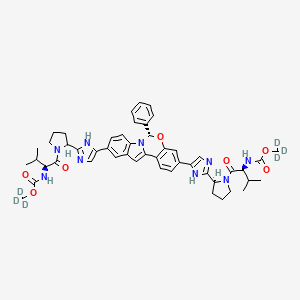
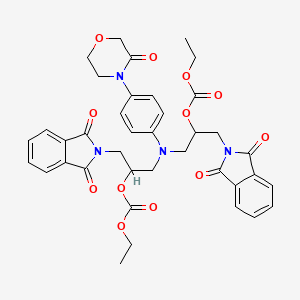
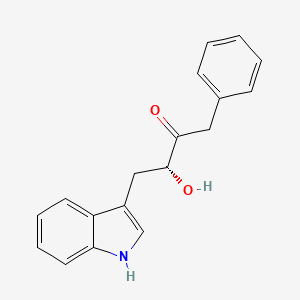

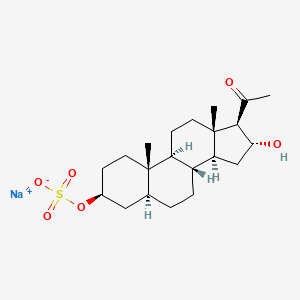
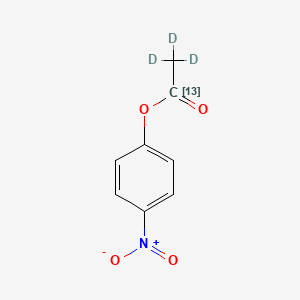
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
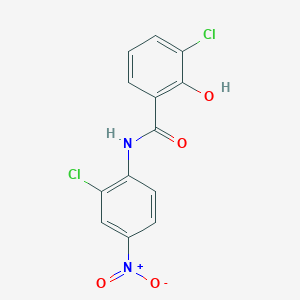
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
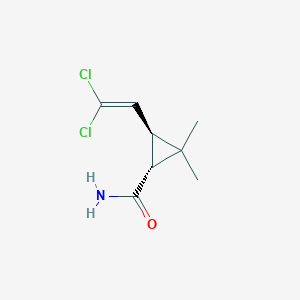
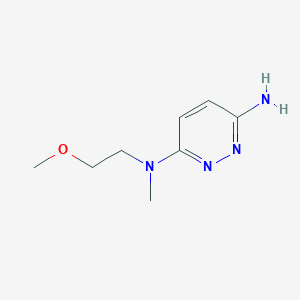
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

